molecular formula C14H15ClN2O B1623034 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide CAS No. 371219-74-8

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide

Cat. No.: B1623034
CAS No.: 371219-74-8
M. Wt: 262.73 g/mol
InChI Key: ABIVOOWWGYJNLV-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide is a complex organic compound with the molecular formula C14H15ClN2O and a molecular weight of 262.73 g/mol. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-1-methyl-1H-indol-3-yl-2-oxoacetyl chloride with alk-3-enoic acids to form the corresponding 6-substituted 5-methyl-5,6-dihydrocyclohepta[b]indole derivatives . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality of the final product.

Chemical Reactions Analysis

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in cycloaddition reactions.

    Biology: The compound’s indole moiety makes it a valuable scaffold for designing biologically active molecules, including potential drug candidates.

    Medicine: Research has explored its potential therapeutic applications, particularly in targeting specific molecular pathways and receptors.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole core of the compound allows it to engage in hydrogen bonding and π-π interactions with various biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .

Comparison with Similar Compounds

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide can be compared with other similar indole derivatives, such as:

    5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: This compound lacks the chlorine and carboxamide groups, resulting in different chemical and biological properties.

    6-Substituted 5-methyl-5,6-dihydrocyclohepta[b]indole derivatives: These compounds have various substituents at the 6-position, which can significantly alter their reactivity and biological activity.

Properties

IUPAC Name

2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIVOOWWGYJNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394183
Record name 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371219-74-8
Record name 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylate (10 g, 36 mmol) was dissolved in 7 N ammonia in methanol (350 mL) and transferred to Parr pressure reactor. The reaction vessel was purged briefly to displace any air with Nitrogen. The reaction was then heated to 90° C. for 48 h. The reaction was cooled to r.t. and the solvent removed in vacuo, the crude residue was applied to a Biotage and eluted with grading (1/1 heptane/ethyl acetate to 0/1 heptane/ethyl acetate) to afford product as an off white foam, which was triturated with DCM to afford pure product 2 g (21%) as an off white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
Reactant of Route 2
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
Reactant of Route 3
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
Reactant of Route 5
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide

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